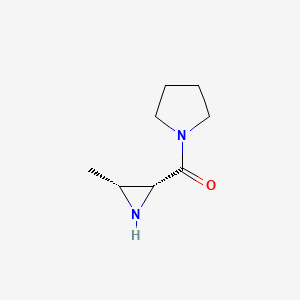![molecular formula C8H8N2O2 B11919365 2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 89976-77-2](/img/structure/B11919365.png)
2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the acylation of 2-aminopyridines with anhydrides such as maleic or citraconic anhydrides, followed by a Michael addition . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like phosphatidylinositol-3-kinase (PI3K) and histone deacetylase (HDAC), which are involved in cell proliferation and survival pathways . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and exerting its biological effects.
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyrimidine: Similar in structure but differs in the nitrogen positioning within the ring.
2-Oxo-2,3-dihydroimidazo[1,2-a]pyridine: A derivative with an additional oxo group, affecting its reactivity and applications.
Imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives: These compounds have shown significant anticancer activity and are structurally related.
Uniqueness: 2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific functional groups that allow for diverse chemical modifications and its ability to act on multiple biological targets, making it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
89976-77-2 |
|---|---|
Formule moléculaire |
C8H8N2O2 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)6-5-9-7-3-1-2-4-10(6)7/h1-4,6H,5H2,(H,11,12) |
Clé InChI |
WSWSTROMZJWKHZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(N2C=CC=CC2=N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11919292.png)

![1,3,5,9-Tetraazaspiro[5.5]undecane](/img/structure/B11919297.png)
![6-[(Z)-(hydroxyimino)methyl]-4-methylpyrimidin-2(1H)-one](/img/structure/B11919298.png)

![4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde](/img/structure/B11919312.png)




![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11919356.png)

![5,9-Dimethylspiro[3.5]non-5-EN-1-one](/img/structure/B11919364.png)
